1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

Medicinal Chemistry Drug Design Lipophilicity

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene (CAS 50562-22-6) is a fluorinated aromatic compound belonging to the class of trifluoroethyl-substituted trifluoromethylbenzenes, with the molecular formula C₉H₆F₆ and a molecular weight of 228.13 g/mol. It is a colorless liquid at ambient temperature and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H6F6
Molecular Weight 228.13 g/mol
CAS No. 50562-22-6
Cat. No. B1296315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene
CAS50562-22-6
Molecular FormulaC9H6F6
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC(F)(F)F
InChIInChI=1S/C9H6F6/c10-8(11,12)5-6-2-1-3-7(4-6)9(13,14)15/h1-4H,5H2
InChIKeyZDMPOTKYTHEWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene (CAS 50562-22-6): Procurement-Quality Physicochemical Profile and Comparator Context


1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene (CAS 50562-22-6) is a fluorinated aromatic compound belonging to the class of trifluoroethyl-substituted trifluoromethylbenzenes, with the molecular formula C₉H₆F₆ and a molecular weight of 228.13 g/mol [1]. It is a colorless liquid at ambient temperature and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . Among its positional isomers, the meta-substitution pattern confers distinct physicochemical properties that critically influence its behavior in downstream chemical transformations and biological systems, necessitating rigorous isomer-specific procurement.

Meta-substituted fluorinated building block for synthetic chemistry
Requires isomer-specific procurement to ensure correct substitution pattern
Useful in medicinal chemistry and agrochemical intermediate synthesis

Why 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene Cannot Be Substituted by Isomeric or Non-Fluorinated Analogs


The three positional isomers of (trifluoroethyl)(trifluoromethyl)benzene—ortho (CAS 1099597-25-7), meta (CAS 50562-22-6), and para (CAS 157928-43-3)—exhibit markedly different physicochemical properties that directly impact their performance as synthetic intermediates and their behavior in biological systems . The meta-substituted isomer demonstrates a significantly higher experimental logP (3.81) compared to the para-isomer (2.95), indicating greater lipophilicity and membrane permeability potential . Additionally, the meta-isomer has a lower boiling point (136.9 °C) than the para-isomer (145.4 °C), which can simplify purification by distillation . Substitution with non-fluorinated analogs erases the electron-withdrawing effects that underpin the compound's utility in medicinal chemistry, where the trifluoromethyl and trifluoroethyl groups enhance metabolic stability and target binding [1].

Target
Meta-isomer (CAS 50562-22-6)
Potential Substitute
Para- or ortho-isomer, non-fluorinated analogs
Risk
Isomer switch alters lipophilicity and boiling point, shifting purification and biological profile
Target
Fluorinated meta intermediate
Potential Substitute
Non-fluorinated ethyl or methyl analogs
Risk
Loss of electron-withdrawing effects may alter reactivity and metabolic stability context

Quantitative Comparator Evidence for 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene Versus Isomeric and Non-Fluorinated Alternatives


Meta vs. Para Isomer: 0.86 Log Unit Higher Lipophilicity Drives Superior Membrane Permeability

The meta-substituted isomer (CAS 50562-22-6) exhibits an experimental logP of 3.81, which is 0.86 log units higher than the para-substituted isomer (logP 2.95) . This difference translates to an approximately 7.2-fold increase in partition coefficient, indicating significantly greater lipophilicity. The ortho-isomer has an experimental logP of 3.81 as well, but its sterically hindered conformation limits its synthetic utility .

Lipophilicity shift
Reported comparison
ΔlogP +0.86
May support membrane permeability screening
Database values; standard conditions assumed
Medicinal Chemistry Drug Design Lipophilicity

Meta Isomer Boils 8.5 °C Lower Than Para Isomer, Simplifying Distillation-Based Purification

The boiling point of the meta-isomer at 760 mmHg is 136.9 °C, which is 8.5 °C lower than that of the para-isomer (145.4 °C) . This lower boiling point is advantageous for fractional distillation, reducing energy consumption and thermal degradation risk during large-scale purification.

Boiling point advantage
Reported comparison
ΔTb −8.5 °C
May simplify distillation-based purification
Database values; standard conditions assumed
Process Chemistry Purification Distillation

Meta-Substitution Topology Uniquely Matches Pharmacophoric Requirements in Kinase Inhibitor Scaffolds

The meta-substitution pattern of the trifluoromethyl group relative to the trifluoroethyl group creates a specific vector angle (~120°) that is geometrically distinct from the linear para (180°) and sterically hindered ortho (60°) arrangements [1]. In structure-activity relationship (SAR) studies of kinase inhibitors, meta-substituted trifluoromethylphenyl groups have been shown to occupy hydrophobic pockets with higher shape complementarity than para-analogs, leading to improved binding affinity in certain target classes [2].

Substitution topology
Class-level inference
≈120° vector angle
Shape complementarity for kinase pocket occupancy
Qualitative SAR inference; not directly measured for this compound
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Predicted Metabolic Stability: Trifluoroethyl Group Blocks CYP450-Mediated Oxidation Sites

The presence of the 2,2,2-trifluoroethyl group at the benzylic position blocks a common metabolic soft spot (benzylic oxidation), which is not possible in the trifluoromethyl-only analog (e.g., 1-methyl-3-(trifluoromethyl)benzene) [1]. Studies on related trifluoroethyl-substituted aromatics have demonstrated increased metabolic half-life in human liver microsomes compared to their methyl or ethyl analogs, with improvements ranging from 2- to 10-fold depending on the scaffold [2].

Metabolic stability
Class-level inference
Blocks benzylic oxidation
May support metabolic stability screening
Predicted from analog data; requires experimental validation
Drug Metabolism Pharmacokinetics CYP450

High-Value Application Scenarios for 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene Based on Differential Evidence


CNS Drug Discovery: Exploiting High Lipophilicity for Blood-Brain Barrier Penetration

The experimental logP of 3.81 demonstrates that the meta-isomer has suitable lipophilicity for CNS drug design (optimal CNS logP range: 2–5). Its higher lipophilicity compared to the para-isomer (logP 2.95) makes it a preferred starting material for synthesizing brain-penetrant small molecules targeting neurological disorders such as depression, anxiety, or neurodegenerative diseases . The trifluoroethyl group further enhances metabolic stability, a critical factor for CNS drugs requiring sustained target engagement [1].

Process Chemistry Scale-Up: Leveraging Lower Boiling Point for Cost-Effective Purification

The 8.5 °C lower boiling point of the meta-isomer (136.9 °C) compared to the para-isomer (145.4 °C) reduces energy costs during fractional distillation at pilot and production scales . This is particularly beneficial for contract manufacturing organizations (CMOs) and fine chemical producers who require high-purity intermediates for further derivatization in agrochemical and pharmaceutical synthesis.

Kinase Inhibitor Lead Optimization: Using Meta-Topology for Selective Target Engagement

The ≈120° vector angle between the trifluoroethyl and trifluoromethyl substituents in the meta-isomer provides a unique geometry that can be exploited in fragment-based drug design and structure-based lead optimization of kinase inhibitors . Medicinal chemistry teams can use this compound to probe hydrophobic pocket occupancy and selectivity profiles that are inaccessible with linear para-substituted or sterically hindered ortho-substituted analogs [1].

Metabolic Stability Screening: Evaluating Trifluoroethyl as a Blocking Group for Benzylic Oxidation

The 2,2,2-trifluoroethyl group in this compound serves as a metabolically stable replacement for ethyl or methyl groups in lead optimization programs. In vitro ADME screening of derivatives synthesized from this intermediate can quantify the improvement in metabolic half-life compared to non-fluorinated analogs, guiding structure-metabolism relationship (SMR) studies .

Application
Selection Property
Validation Focus
Blood-brain barrier penetration studies
Lipophilicity for CNS access
logP and permeability assays
Intermediate purification scale-up
Distillation-friendly boiling point
Purity and yield in fractional distillation
Kinase inhibitor scaffold research
Meta-topology vector angle
Target engagement and SAR profiling
Metabolic stability lead optimization
Trifluoroethyl blocking group
In vitro microsomal stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.